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Compound of Interest

Compound Name: LAS38096

Cat. No.: B1674518 Get Quote

This guide provides a comprehensive comparison of LCZ696 (Sacubitril/Valsartan), an

angiotensin receptor-neprilysin inhibitor (ARNI), with the established angiotensin-converting

enzyme (ACE) inhibitor, enalapril, for the treatment of heart failure. The information presented

is intended for researchers, scientists, and drug development professionals to facilitate an

objective evaluation of their relative performance based on published experimental data.

Mechanism of Action: A Dual Approach to
Neurohormonal Modulation
LCZ696, also known by the investigational name LAS38096 during its development, exerts its

therapeutic effect through a novel dual mechanism of action. It combines two active

components: sacubitril, a neprilysin inhibitor, and valsartan, an angiotensin II receptor blocker

(ARB).[1]

Sacubitril's Role: Neprilysin is an enzyme responsible for the degradation of several vasoactive

peptides, including natriuretic peptides. By inhibiting neprilysin, sacubitril increases the

circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis, and

inhibit cardiac fibrosis and hypertrophy.

Valsartan's Role: Valsartan selectively blocks the angiotensin II type 1 (AT1) receptor. This

prevents the vasoconstrictive, sodium-retaining, and pro-fibrotic effects of angiotensin II, a key

component of the renin-angiotensin-aldosterone system (RAAS).
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In contrast, enalapril, a widely used ACE inhibitor, acts by inhibiting the angiotensin-converting

enzyme, which is responsible for the conversion of angiotensin I to the active angiotensin II.

This leads to a reduction in angiotensin II levels and a subsequent decrease in aldosterone

secretion.

The distinct mechanisms are visualized in the signaling pathway diagrams below.

Signaling Pathway Diagrams
Caption: Mechanism of action of LCZ696 and Enalapril.

Quantitative Data Comparison
The following tables summarize key quantitative data from pivotal clinical trials comparing

LCZ696 with enalapril.

Table 1: Efficacy in Heart Failure with Reduced Ejection
Fraction (HFrEF) - PARADIGM-HF Trial
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Outcome
LCZ696
(n=4187)

Enalapril
(n=4212)

Hazard Ratio
(95% CI)

p-value

Primary

Composite

Endpoint

CV Death or HF

Hospitalization
21.8% 26.5% 0.80 (0.73-0.87) <0.001

Secondary

Endpoints

Cardiovascular

Death
13.3% 16.5% 0.80 (0.71-0.89) <0.001

First

Hospitalization

for HF

12.8% 15.6% 0.79 (0.71-0.89) <0.001

All-Cause

Mortality
17.0% 19.8% 0.84 (0.76-0.93) <0.001

Data from the PARADIGM-HF trial.[2][3]

Table 2: Efficacy in Heart Failure with Preserved Ejection
Fraction (HFpEF) - PARAMOUNT Trial

Outcome
LCZ696
(n=149)

Valsartan
(n=152)

Ratio of
Change (95%
CI)

p-value

Change in NT-

proBNP at 12

Weeks

Baseline NT-

proBNP (pg/mL)
783 862 - -

12-week NT-

proBNP (pg/mL)
605 835 0.77 (0.64-0.92) 0.005
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Data from the PARAMOUNT trial.[4][5]

Table 3: Mortality in Severe Congestive Heart Failure -
CONSENSUS Trial (Enalapril vs. Placebo)

Outcome
Enalapril
(n=127)

Placebo
(n=126)

Reduction in
Mortality

p-value

6-Month Mortality 26% 44% 40% 0.002

1-Year Mortality 36% 52% 31% 0.001

Data from the CONSENSUS trial.[6][7][8]

Experimental Protocols
PARADIGM-HF Trial (Prospective comparison of ARNI
with ACEI to Determine Impact on Global Mortality and
morbidity in Heart Failure)

Objective: To compare the efficacy and safety of LCZ696 with enalapril in patients with

chronic heart failure and reduced ejection fraction.[2]

Study Design: A multicenter, randomized, double-blind, parallel-group trial.[3]

Patient Population: Patients with New York Heart Association (NYHA) class II, III, or IV heart

failure and a left ventricular ejection fraction of 40% or less.[9]

Intervention:

LCZ696 group: Received a target dose of 200 mg twice daily.[10]

Enalapril group: Received a target dose of 10 mg twice daily.[10]

Run-in Period: Included a single-blind run-in period where patients received enalapril

followed by LCZ696 to ensure tolerability before randomization.[1][2]
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Primary Endpoint: A composite of death from cardiovascular causes or hospitalization for

heart failure.[3]

Key Exclusion Criteria: Systolic blood pressure <100 mmHg, estimated glomerular filtration

rate (eGFR) <30 mL/min/1.73 m², or a history of angioedema.[1]

PARAMOUNT Trial (Prospective comparison of ARNI
with ARB on Management Of heart failUre with
preserved ejectioN fracTion)

Objective: To assess the efficacy and safety of LCZ696 compared to valsartan in patients

with heart failure and preserved ejection fraction.[4]

Study Design: A phase 2, randomized, double-blind, multicenter trial.[4]

Patient Population: Patients with NYHA class II-III heart failure, left ventricular ejection

fraction ≥45%, and elevated NT-proBNP levels.[4]

Intervention:

LCZ696 group: Titrated to 200 mg twice daily.[4]

Valsartan group: Titrated to 160 mg twice daily.[4]

Primary Endpoint: Change in NT-proBNP from baseline to 12 weeks.[4]

Key Exclusion Criteria: eGFR <30 mL/min/1.73 m², serum potassium >5.2 mmol/L.[11]

CONSENSUS Trial (Cooperative North Scandinavian
Enalapril Survival Study)

Objective: To evaluate the effect of enalapril on mortality in patients with severe congestive

heart failure.[6][7]

Study Design: A double-blind, randomized, placebo-controlled trial.[6]
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Patient Population: Patients with NYHA functional class IV severe congestive heart failure.[6]

[8]

Intervention:

Enalapril group: Received 2.5 to 40 mg per day.[6]

Placebo group: Received a matching placebo.[6]

Primary Endpoint: Six-month mortality.[7][8]

Key Exclusion Criteria: Acute pulmonary edema, hemodynamically significant aortic or mitral

valve stenosis, and serum creatinine concentration >300 μmol/L.[7][12]

Experimental Workflow Diagram
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Caption: Generalized workflow for the PARADIGM-HF clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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